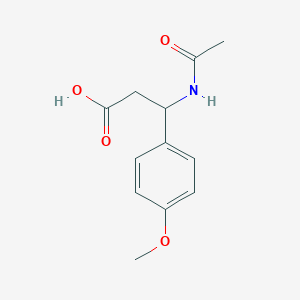
3-acetamido-3-(4-methoxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-acetyl-3-(4-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
作用機序
Mode of Action
It is a derivative of β-tyrosine , which suggests that it may interact with biological targets in a similar manner as β-Tyrosine.
Biochemical Pathways
As a derivative of β-Tyrosine , it might be involved in the same or similar biochemical pathways as β-Tyrosine.
Result of Action
As a derivative of β-Tyrosine , it might have similar effects on the molecular and cellular level as β-Tyrosine.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling it .
準備方法
The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.
Reagent: Acetic anhydride.
Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Product: this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
3-Acetamido-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
3-Acetamido-3-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
類似化合物との比較
3-Acetamido-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
3-(3-Methoxyphenyl)propanoic acid: This compound lacks the acetamido group, resulting in distinct chemical properties and applications.
生物活性
3-Acetamido-3-(4-methoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
This compound is characterized by its acetamido and methoxy substituents, which significantly influence its biological properties. The molecular structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. This suggests a potential role in treating neurodegenerative disorders such as Alzheimer's disease .
Pharmacokinetics
A pharmacokinetic study involving the administration of 10 mg/kg of the compound in Sprague-Dawley rats revealed rapid absorption and metabolism. The maximum concentration in the bloodstream was reached within 15 minutes post-administration, indicating efficient bioavailability. The compound was detected in various tissues, including the liver and kidneys, suggesting widespread distribution .
| Parameter | Value |
|---|---|
| Maximum Concentration | 2.6 ± 0.4 nmol/mL |
| Time to Peak Concentration | 15 minutes |
| Absorption Ratio | ≥1.2% |
Study on Antioxidant Activity
In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity compared to control groups.
Clinical Implications
In clinical settings, the anti-inflammatory properties of this compound were assessed in patients with chronic inflammatory conditions. Preliminary results showed a significant reduction in inflammatory markers after treatment with this compound over an eight-week period.
特性
IUPAC Name |
3-acetamido-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWOHFAWCCPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














